6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate]: is a complex organic compound belonging to the class of glucuronic acid derivatives. These compounds contain a glucuronic acid moiety, which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid
Preparation Methods
The synthesis of beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate] involves multiple steps. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of glucuronic acid derivatives and the dichlorocyclopropyl phenoxy compound.
Reaction Conditions: The reaction typically involves esterification and condensation reactions under controlled conditions. Common reagents include acid chlorides, alcohols, and bases.
Industrial Production: Industrial production methods may involve large-scale esterification processes using automated reactors to ensure consistency and yield.
Chemical Reactions Analysis
Beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate] has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It may influence pathways related to glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion.
Comparison with Similar Compounds
Beta-D-Glucopyranuronic acid, 1-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate] can be compared with other glucuronic acid derivatives:
Properties
IUPAC Name |
6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTXGWNWQGVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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